molecular formula C10H8N2S B130682 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-01-7

2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile

Cat. No. B130682
CAS RN: 157764-01-7
M. Wt: 188.25 g/mol
InChI Key: ZBYWTRVSBVTCRP-UHFFFAOYSA-N
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Description

“2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one was achieved via consecutive C–C and C–N bond formation in water .


Physical And Chemical Properties Analysis

Benzothiazoles, including “this compound”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

While the exact mechanism of action of “2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile” is not specified, similar compounds have shown various biological activities. For instance, certain benzothiazole derivatives have demonstrated significant anti-inflammatory activity .

Future Directions

The future directions for “2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, benzothiazole derivatives have shown promise as potential anticonvulsant agents , suggesting a potential area for future research.

properties

IUPAC Name

2-(4-methyl-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWTRVSBVTCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612470
Record name (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157764-01-7
Record name (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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